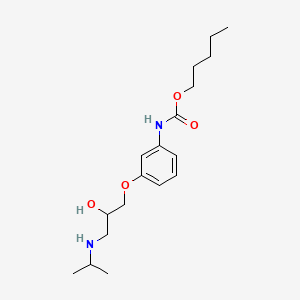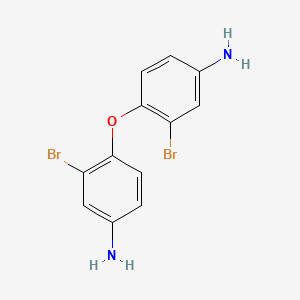![molecular formula C23H23NO B14327123 1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one CAS No. 110582-22-4](/img/structure/B14327123.png)
1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one is an organic compound characterized by its unique structure, which includes a naphthalene ring, an amino group, and a phenyl group attached to a heptene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one typically involves the following steps:
Formation of the Heptene Chain: The heptene chain can be synthesized through a series of reactions starting from simpler alkenes or alkanes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Naphthalene Ring: The naphthalene ring can be attached via a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and solvents are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium halides (NaX), alkoxides (RO⁻)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene and phenyl groups provide hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Naphthalen-1-yl)amino]-1-phenylhept-6-en-3-one
- 1-[(Naphthalen-2-yl)amino]-1-phenylhex-6-en-3-one
- 1-[(Naphthalen-2-yl)amino]-1-phenylhept-5-en-3-one
Uniqueness
1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The position of the naphthalene ring and the length of the heptene chain influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
110582-22-4 |
|---|---|
Formule moléculaire |
C23H23NO |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-(naphthalen-2-ylamino)-1-phenylhept-6-en-3-one |
InChI |
InChI=1S/C23H23NO/c1-2-3-13-22(25)17-23(19-10-5-4-6-11-19)24-21-15-14-18-9-7-8-12-20(18)16-21/h2,4-12,14-16,23-24H,1,3,13,17H2 |
Clé InChI |
VQOUWPZTRDTJBV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)CC(C1=CC=CC=C1)NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)
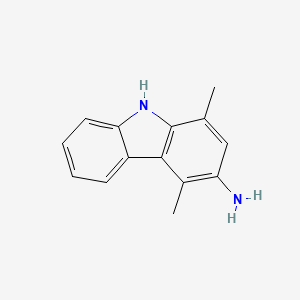

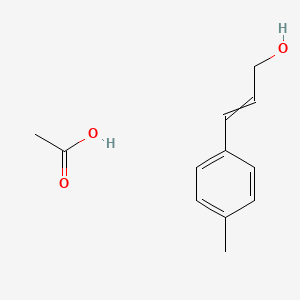
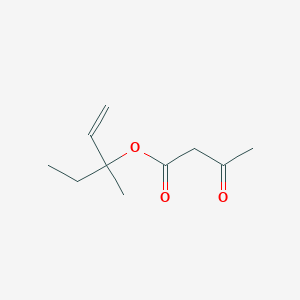
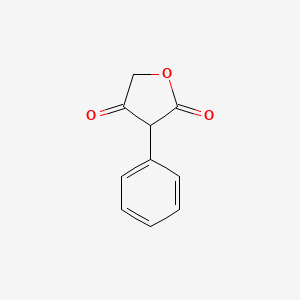
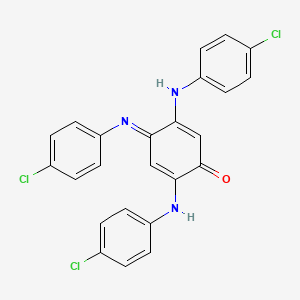


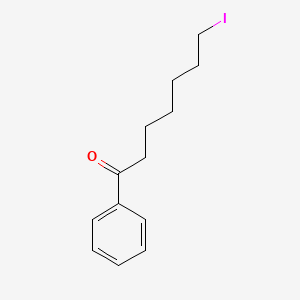
![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
